molecular formula C11H14FNO B177006 N,N-diethyl-4-fluorobenzamide CAS No. 10366-88-8

N,N-diethyl-4-fluorobenzamide

Cat. No.: B177006
CAS No.: 10366-88-8
M. Wt: 195.23 g/mol
InChI Key: GSGFTBHFBGGZPS-UHFFFAOYSA-N
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Description

N,N-diethyl-4-fluorobenzamide is a synthetic organic compound with the CAS Number: 10366-88-8 . It has a molecular weight of 195.24 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It should be stored at a temperature between 2-8°C . The compound is shipped at room temperature .

Scientific Research Applications

1. Analysis of Spin-Spin Couplings and Hydrogen Bonds

Research by Rae et al. (1993) explored the spin-spin couplings in 2-Fluorobenzamide and its derivatives, including N,N-diethyl-4-fluorobenzamide. The study found that these compounds exhibit couplings between aromatic fluorine and nitrogen/carbon of the amide group, mediated significantly through hydrogen bonds. This finding is critical in understanding the molecular behavior of such compounds in magnetic resonance studies (Rae et al., 1993).

2. Crystal Structural Analysis

In the field of crystallography, Suchetan et al. (2016) analyzed the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides. The study provided insights into the molecular conformation and the inclination of aromatic rings in these compounds, which is crucial for understanding their structural properties and potential applications in material science (Suchetan et al., 2016).

3. Potential in PET Imaging of Melanoma

Garg et al. (2009) synthesized N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide (DAFBA) and evaluated its potential as a PET radiopharmaceutical for imaging malignant melanoma. The compound showed promising results in in vivo studies, suggesting its potential as a novel imaging agent in oncology (Garg et al., 2009).

4. PET Imaging of Sigma Receptors

Shiue et al. (1997) synthesized and evaluated fluorobenzamides, including N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, for PET imaging of sigma receptors. This research contributes to the development of diagnostic tools in neurology and psychiatry (Shiue et al., 1997).

5. Radiochemical Synthesis for Protein Labeling

Kiesewetter et al. (2011) discussed the automated radiochemical synthesis of N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, a compound used for radiolabeling proteins and peptides. This research is crucial in the field of biochemistry and pharmaceuticals (Kiesewetter et al., 2011).

6. Inhibition of Bacterial Urease

Millner et al. (1982) and Kenny (1983) studied the inhibitory effects of flurofamide, a derivative of this compound, on bacterial urease. This research is significant for its potential clinical utility in treating infection-induced urinary stones and inhibiting the growth of Ureaplasma urealyticum (Millner et al., 1982); (Kenny, 1983).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N,N-diethyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGFTBHFBGGZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395366
Record name N,N-diethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10366-88-8
Record name N,N-diethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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